![molecular formula C49H59F2NO8 B1244729 Vytorin CAS No. 444313-53-5](/img/structure/B1244729.png)
Vytorin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
A pharmaceutical preparation of ezetimibe and simvastatin that is used in the treatment of HYPERCHOLESTEROLEMIA and HYPERLIPIDEMIAS.
科学研究应用
Cholesterol Management
Vytorin has been shown to effectively lower LDL-C levels in various populations. Clinical studies indicate that patients taking this compound experience reductions in LDL-C ranging from 47% to 59%, depending on the dosage compared to simvastatin alone, which typically results in a 38% reduction .
Cardiovascular Event Reduction
The IMPROVE-IT (IMProved Reduction of Outcomes: this compound Efficacy International Trial) study demonstrated that this compound significantly reduces both initial and recurrent cardiovascular events compared to simvastatin alone. The study involved over 18,000 patients with acute coronary syndromes and showed a 9% reduction in total cardiovascular events for those treated with this compound .
Familial Hypercholesterolemia
This compound has been particularly effective as an add-on therapy for patients with familial hypercholesterolemia (HoFH). In studies, switching from simvastatin to this compound resulted in an average LDL-C reduction of 23% to 29%, showcasing its utility in managing this genetic condition .
Heart and Renal Protection
The Study of Heart and Renal Protection (SHARP) trial evaluated this compound's effects on patients with chronic kidney disease. Results indicated that this compound not only lowered cholesterol but also had beneficial effects on renal outcomes, highlighting its potential role in managing patients with concurrent renal issues .
Safety Profile
This compound is generally well-tolerated, with adverse effects similar to those observed with statins alone. The incidence of myopathy and rhabdomyolysis was low in clinical trials, making it a safe option for long-term use in appropriate patient populations .
Comparative Effectiveness
A comparison of this compound with other lipid-lowering therapies shows its efficacy:
Treatment | LDL-C Reduction (%) | Cardiovascular Event Reduction (%) |
---|---|---|
This compound | 47-59 | 9% |
Simvastatin Alone | 38 | Reference |
Ezetimibe Alone | Variable | Not specified |
属性
CAS 编号 |
444313-53-5 |
---|---|
分子式 |
C49H59F2NO8 |
分子量 |
828 g/mol |
IUPAC 名称 |
[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate;(3R,4S)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one |
InChI |
InChI=1S/C25H38O5.C24H21F2NO3/c1-6-25(4,5)24(28)30-21-12-15(2)11-17-8-7-16(3)20(23(17)21)10-9-19-13-18(26)14-22(27)29-19;25-17-5-1-15(2-6-17)22(29)14-13-21-23(16-3-11-20(28)12-4-16)27(24(21)30)19-9-7-18(26)8-10-19/h7-8,11,15-16,18-21,23,26H,6,9-10,12-14H2,1-5H3;1-12,21-23,28-29H,13-14H2/t15-,16-,18+,19+,20-,21-,23-;21-,22+,23-/m01/s1 |
InChI 键 |
PNAMDJVUJCJOIX-IUNFJCKHSA-N |
SMILES |
CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)C.C1=CC(=CC=C1C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)O)O |
手性 SMILES |
CCC(C)(C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O)C.C1=CC(=CC=C1[C@@H]2[C@H](C(=O)N2C3=CC=C(C=C3)F)CC[C@@H](C4=CC=C(C=C4)F)O)O |
规范 SMILES |
CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)C.C1=CC(=CC=C1C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)O)O |
Key on ui other cas no. |
444313-53-5 |
同义词 |
Combination, Ezetimibe-Simvastatin Combination, Ezetimibe-Simvastatin Drug Drug Combination, Ezetimibe-Simvastatin Ezetimibe Simvastatin Combination Ezetimibe Simvastatin Drug Combination ezetimibe, simvastatin drug combination ezetimibe-simvastatin combination Ezetimibe-Simvastatin Drug Combination Inegy Vytorin |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。